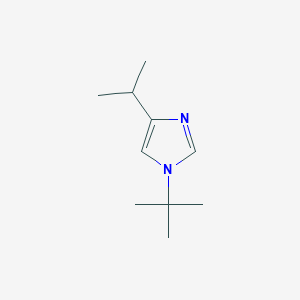
1-tert-Butyl-4-isopropyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazole derivative that has a unique chemical structure, making it an attractive candidate for scientific research.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-isopropyl-1H-imidazole is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 1-tert-Butyl-4-isopropyl-1H-imidazole can modulate the expression of various genes and proteins involved in inflammation and cancer development. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-tert-Butyl-4-isopropyl-1H-imidazole in lab experiments is its high stability and solubility in various solvents. However, this compound is relatively expensive and may not be readily available in some laboratories.
Future Directions
There are several potential future directions for research on 1-tert-Butyl-4-isopropyl-1H-imidazole. One area of interest is the development of new synthetic methods to produce this compound more efficiently and cost-effectively. Another promising direction is the investigation of the compound's potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-tert-Butyl-4-isopropyl-1H-imidazole is a unique chemical compound that has significant potential applications in various scientific fields. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for further research and development. With continued research, this compound may prove to be a valuable tool in the fight against various diseases.
Synthesis Methods
The synthesis of 1-tert-Butyl-4-isopropyl-1H-imidazole involves the reaction of imidazole with tert-butyl chloride and isopropylamine in the presence of a suitable solvent. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to achieve high yields of the desired product.
Scientific Research Applications
1-tert-Butyl-4-isopropyl-1H-imidazole has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicine, where it has been shown to exhibit anti-inflammatory and anti-cancer properties.
properties
CAS RN |
154385-49-6 |
|---|---|
Product Name |
1-tert-Butyl-4-isopropyl-1H-imidazole |
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-tert-butyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)9-6-12(7-11-9)10(3,4)5/h6-8H,1-5H3 |
InChI Key |
YZUFLELNAVPZKB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN(C=N1)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CN(C=N1)C(C)(C)C |
synonyms |
1H-Imidazole,1-(1,1-dimethylethyl)-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



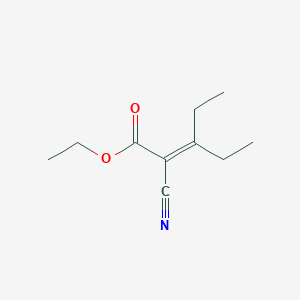
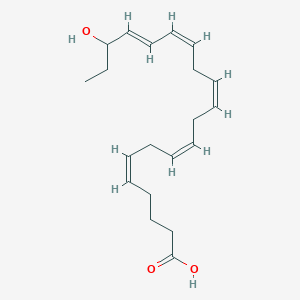
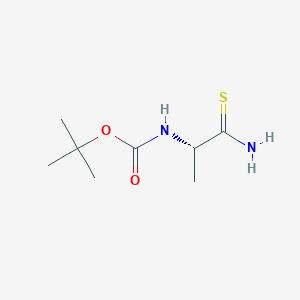
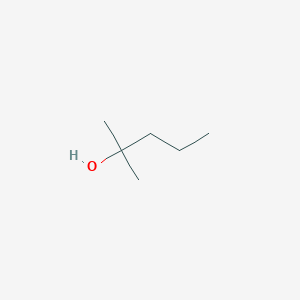
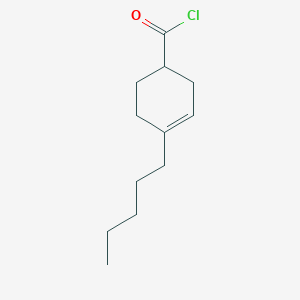
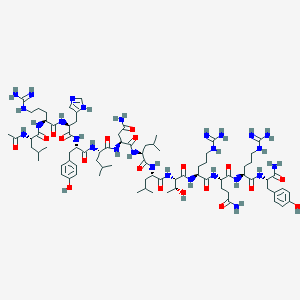
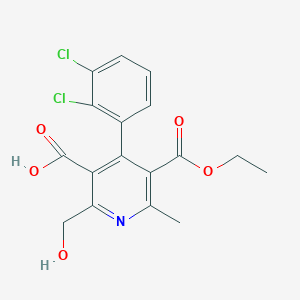
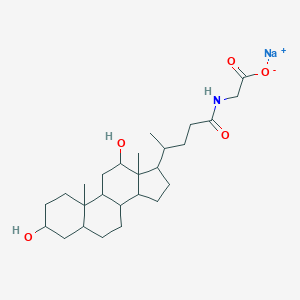
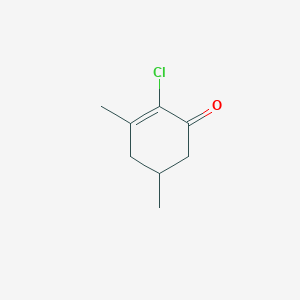
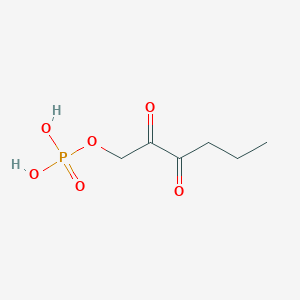
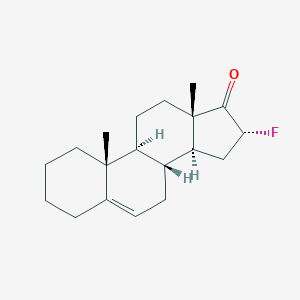
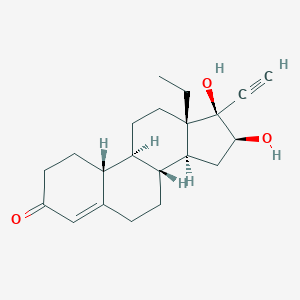
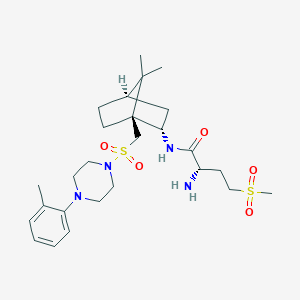
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)